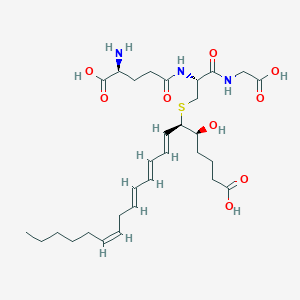

11-trans-Leukotriene C4

概要

説明

11-トランスロイコトリエンC4: は、アラキドン酸から生じる生物学的に活性な脂質メディエーターです。ロイコトリエンファミリーのメンバーであり、炎症反応とアレルギー反応において重要な役割を果たします。この化合物はロイコトリエンC4の異性体であり、11位にトランス二重結合が存在することを特徴としています。 気管支収縮、血管収縮、血管透過性亢進など、さまざまな生理学的および病理学的プロセスに関与しています .

2. 製法

合成経路と反応条件: 11-トランスロイコトリエンC4の合成には、ロイコトリエンC4の異性化が含まれます。このプロセスは、貯蔵中の温度依存的な遅い異性化によって達成できます。 この化合物は、ヒトのイオンフォア刺激HMC-1細胞およびウマ好塩基球では、ロイコトリエンC4よりも少量生成されます .

工業生産方法: これは、特定の反応条件と試薬を使用して、実験室環境で合成することができます .

3. 化学反応解析

反応の種類: 11-トランスロイコトリエンC4は、次のようなさまざまな化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を伴い、酸化された生成物の生成につながります。

還元: この反応は、水素の付加または酸素の除去を伴い、還元された生成物の生成につながります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 一般的な還元剤には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムが含まれます。

生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化誘導体の生成につながる可能性があり、還元は還元された誘導体の生成につながる可能性があります .

4. 科学研究への応用

化学: 11-トランスロイコトリエンC4は、ロイコトリエンの化学的性質と反応性を調べるためのモデル化合物として使用されます。 また、治療目的の合成類似体の開発にも使用されています .

生物学: 生物学的研究では、11-トランスロイコトリエンC4は、炎症反応とアレルギー反応におけるロイコトリエンの役割を調べるために使用されます。 また、これらのプロセスに関与するシグナル伝達経路と分子標的を調査するためにも使用されます .

医学: 医学研究では、11-トランスロイコトリエンC4は、炎症性疾患やアレルギー性疾患の治療における潜在的な治療応用について研究されています。 また、ロイコトリエン経路を標的とする新しい薬剤の開発にも使用されています .

産業: 産業部門では、11-トランスロイコトリエンC4は、医薬品やその他の化学製品の製造に使用されています。 また、新しい材料や技術の開発にも使用されています .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 11-trans Leukotriene C4 involves the isomerization of Leukotriene C4. This process can be achieved through slow temperature-dependent isomerization during storage. The compound is produced in smaller amounts compared to Leukotriene C4 in human ionophore-stimulated HMC-1 cells and equine eosinophils .

Industrial Production Methods: it can be synthesized in laboratory settings using specific reaction conditions and reagents .

化学反応の分析

Types of Reactions: 11-trans Leukotriene C4 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may result in the formation of reduced derivatives .

科学的研究の応用

Biological Role and Mechanism of Action

11-trans-LTC4 is structurally similar to leukotriene C4 (LTC4), with a key difference being the double bond at the C-11 position. It plays a significant role in mediating inflammation through several mechanisms:

- Smooth Muscle Contraction : 11-trans-LTC4 induces bronchoconstriction, contributing to respiratory conditions such as asthma.

- Vascular Permeability : It increases vascular permeability, facilitating the recruitment of immune cells to sites of inflammation.

- Immune Modulation : It influences various cellular processes, including the activation of eosinophils and mast cells, which are crucial in allergic responses .

Therapeutic Applications

The therapeutic potential of 11-trans-LTC4 lies in its role as a target for pharmacological intervention in inflammatory diseases. Key applications include:

- Asthma Management : Studies indicate that cysteinyl-leukotriene receptors (CysLT1 and CysLT2) are involved in the pathogenesis of asthma. Antagonists targeting these receptors have been developed, although not all patients respond effectively, highlighting the need for further research into compounds like 11-trans-LTC4 as potential therapeutic agents .

- Allergic Reactions : Given its pro-inflammatory properties, 11-trans-LTC4 is implicated in various allergic conditions. Research into its modulation may lead to novel treatments for allergies.

In Vivo Studies

In vivo studies have demonstrated the metabolic pathways and biological effects of 11-trans-LTC4:

- A study involving radiolabeled LTC4 showed that over 70% remained unchanged after administration in animal models, indicating stability and potential for therapeutic use .

- Another investigation into leukotriene biosynthetic enzymes highlighted the critical role of leukotriene C4 synthase (LTC4S) as a drug target, with implications for developing inhibitors that could modulate 11-trans-LTC4 levels .

Genetic Studies

Genetic variations in the LTC4S gene have been linked to asthma phenotypes:

- A recent study utilizing next-generation sequencing identified heterozygous variations in asthmatic patients that correlated with varying disease severity . This underscores the importance of 11-trans-LTC4 in genetic predisposition to inflammatory diseases.

作用機序

11-トランスロイコトリエンC4は、CYSLTR1およびCYSLTR2という特定のGタンパク質共役受容体に結合することにより、その効果を発揮します。この結合は、気管支収縮、血管収縮、血管透過性亢進など、さまざまな生理学的反応につながる細胞内シグナル伝達イベントのカスケードを誘発します。 この化合物は、活性酸素種の産生も誘発し、酸化ストレスとDNA損傷につながります .

類似化合物との比較

類似化合物:

ロイコトリエンC4: 11位にシス二重結合を持つ親化合物です。

ロイコトリエンD4: ロイコトリエンC4の代謝産物であり、同様の生理学的プロセスに関与しています。

ロイコトリエンE4: ロイコトリエンC4の別の代謝産物であり、同様の生物学的活性を持っています

独自性: 11-トランスロイコトリエンC4は、11位にトランス二重結合を持つため、他のロイコトリエンとは異なります。 この構造上の違いは、その生物学的活性と反応性に影響を与え、研究および治療用途のための貴重な化合物となっています .

生物活性

11-trans-Leukotriene C4 (11-trans-LTC4) is a biologically active compound that plays a significant role in inflammatory responses and various pathophysiological conditions. It is a metabolite of leukotriene C4 (LTC4), which is synthesized from leukotriene A4 (LTA4) and glutathione by the enzyme leukotriene C4 synthase (LTC4S). This article reviews the biological activities, mechanisms of action, and clinical implications of 11-trans-LTC4, drawing from diverse scientific sources.

11-trans-LTC4 is characterized by its structure, which includes a cysteine moiety, making it part of the cysteinyl leukotrienes family. The synthesis of 11-trans-LTC4 occurs through the slow isomerization of LTC4, particularly under specific conditions such as storage at elevated temperatures. The production of 11-trans-LTC4 has been observed in human mast cells and eosinophils but not significantly in neutrophils or RBL-1 cells .

Biological Activities

1. Role in Inflammation and Immune Response

Leukotrienes, including 11-trans-LTC4, are potent mediators of inflammation. They are involved in various physiological processes such as:

- Bronchoconstriction : Both LTC4 and 11-trans-LTC4 induce bronchoconstriction, contributing to asthma and other respiratory conditions. Studies have shown that these compounds can cause significant contraction of guinea pig ileum and parenchymal tissues .

- Vasodilation and Increased Vascular Permeability : They enhance vascular permeability, facilitating the migration of immune cells to sites of inflammation .

- Chemotaxis : Leukotrienes attract eosinophils and other leukocytes to inflammatory sites, playing a crucial role in allergic reactions and asthma exacerbations .

2. Oxidative Stress and Cellular Damage

Recent research indicates that 11-trans-LTC4 may also be involved in oxidative stress mechanisms. For instance, it has been shown to mediate oxidative DNA damage during endoplasmic reticulum (ER) stress and chemotherapy treatments. This process is facilitated through the activation of NADPH oxidase 4 (NOX4), leading to reactive oxygen species (ROS) accumulation .

The biological effects of 11-trans-LTC4 are primarily mediated through its interaction with specific G-protein coupled receptors: CysLTR1 and CysLTR2. These receptors are involved in various signaling pathways that regulate smooth muscle contraction, inflammation, and immune responses .

Table 1: Comparison of Biological Activities

| Activity Type | LTC4 | 11-trans-LTC4 | Mechanism |

|---|---|---|---|

| Bronchoconstriction | High | High | Binding to CysLTR1/CysLTR2 |

| Vascular permeability | High | Moderate | Induction of endothelial cell activation |

| Eosinophil chemotaxis | High | Moderate | Recruitment via CysLTR signaling |

| Oxidative stress induction | Moderate | Significant | Activation of NOX4 under ER stress |

Clinical Implications

The biological activities of 11-trans-LTC4 have significant clinical implications:

- Asthma Management : Due to its potent effects on bronchoconstriction, antagonists targeting LTC4 receptors (e.g., montelukast) are widely used in asthma treatment to mitigate symptoms associated with leukotriene activity .

- Potential Role in Cancer : Emerging evidence suggests that leukotrienes may influence cancer progression through their roles in inflammation and oxidative stress. Inhibiting their synthesis or action could present a novel therapeutic approach for certain malignancies .

Case Studies

A retrospective study examined patients with acute thoracic empyema where elevated levels of leukotrienes were correlated with disease severity. The findings suggested that targeting leukotriene pathways could enhance treatment outcomes by reducing inflammation and associated complications .

特性

IUPAC Name |

(5S,6R,7E,9E,11E,14Z)-6-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H47N3O9S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25(24(34)15-14-17-27(36)37)43-21-23(29(40)32-20-28(38)39)33-26(35)19-18-22(31)30(41)42/h6-7,9-13,16,22-25,34H,2-5,8,14-15,17-21,31H2,1H3,(H,32,40)(H,33,35)(H,36,37)(H,38,39)(H,41,42)/b7-6-,10-9+,12-11+,16-13+/t22-,23-,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWNVDXQDILPJIG-CCHJCNDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H47N3O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001313816 | |

| Record name | 11-trans-Leukotriene C4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

625.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 11-trans-Leukotriene C4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005095 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

74841-69-3 | |

| Record name | 11-trans-Leukotriene C4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74841-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-trans-Leukotriene C4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-trans-Leukotriene C4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005095 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。